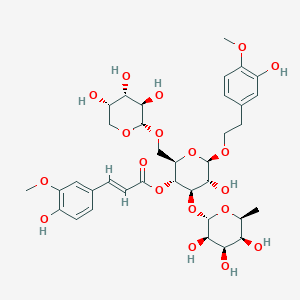

Angoroside-C

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Angoroside-C is a phenylpropanoid glycoside compound isolated from the dried root of Scrophularia ningpoensis Hemsl. This compound is known for its various pharmacological properties, including preventing ventricular remodeling, reducing pulmonary edema, lowering blood pressure, and exhibiting anti-platelet aggregation, hepatoprotective, and anti-nephritis effects .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Angoroside-C can be extracted from Scrophularia ningpoensis using various methods. One effective method is infrared-assisted extraction (IRAE) followed by high-performance liquid chromatography (HPLC). The optimal extraction conditions include using 37.5% ethanol as the solvent, a solid/liquid ratio of 1:25, an illumination time of 10 minutes, and a distance of 3 cm between the infrared lamp and the round-bottom flask .

Industrial Production Methods

Industrial production of this compound typically involves large-scale extraction from Scrophularia ningpoensis using optimized IRAE-HPLC methods. This approach ensures a high yield and purity of the compound, making it suitable for further pharmacological studies and applications .

Análisis De Reacciones Químicas

Types of Reactions

Angoroside-C undergoes various metabolic reactions, including hydrolysis, reduction, hydroxylation, methylation, sulfation, and gluconylation . These reactions are crucial for its metabolism and bioavailability in vivo.

Common Reagents and Conditions

The metabolic reactions of this compound are facilitated by enzymes present in the body. For instance, hydrolysis and reduction reactions occur in the presence of specific hydrolases and reductases, respectively. Methylation and sulfation reactions involve methyltransferases and sulfotransferases .

Major Products Formed

The major metabolites of this compound include ferulic acid and various sulfate and glucuronide conjugates. These metabolites are formed through the aforementioned metabolic reactions and play a significant role in the compound’s pharmacological effects .

Aplicaciones Científicas De Investigación

Mecanismo De Acción

Angoroside-C exerts its effects through various molecular targets and pathways. It has been shown to decrease the levels of angiotensin II (Ang II) and attenuate the mRNA expressions of endothelin 1 (ET-1) and transforming growth factor β1 (TGF-β1). These actions contribute to its beneficial effects against ventricular remodeling and heart failure .

Comparación Con Compuestos Similares

Angoroside-C is often compared with other phenylpropanoid glycosides, such as acteoside, harpagoside, and cinnamic acid. While all these compounds share similar structural features and pharmacological properties, this compound is unique in its specific effects on cardiovascular health and its extensive metabolic profile .

List of Similar Compounds

- Acteoside

- Harpagoside

- Cinnamic acid

This compound stands out due to its unique combination of pharmacological effects and its potential for therapeutic applications in various medical conditions.

Propiedades

Fórmula molecular |

C36H48O19 |

|---|---|

Peso molecular |

784.8 g/mol |

Nombre IUPAC |

[(2R,3R,4R,5R,6R)-5-hydroxy-6-[2-(3-hydroxy-4-methoxyphenyl)ethoxy]-4-[(2S,3R,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C36H48O19/c1-16-26(41)28(43)30(45)36(52-16)55-33-31(46)35(49-11-10-18-5-8-22(47-2)20(38)12-18)53-24(15-51-34-29(44)27(42)21(39)14-50-34)32(33)54-25(40)9-6-17-4-7-19(37)23(13-17)48-3/h4-9,12-13,16,21,24,26-39,41-46H,10-11,14-15H2,1-3H3/b9-6+/t16-,21-,24+,26+,27-,28+,29+,30+,31+,32+,33+,34-,35+,36-/m0/s1 |

Clave InChI |

KLQXMRBGMLHBBQ-FUNGFBQYSA-N |

SMILES isomérico |

C[C@H]1[C@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2OC(=O)/C=C/C3=CC(=C(C=C3)O)OC)CO[C@H]4[C@@H]([C@H]([C@H](CO4)O)O)O)OCCC5=CC(=C(C=C5)OC)O)O)O)O)O |

SMILES canónico |

CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)OC)COC4C(C(C(CO4)O)O)O)OCCC5=CC(=C(C=C5)OC)O)O)O)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Methyl-2-[[4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]pentanoic acid](/img/structure/B13387122.png)

![1'-Benzyl-2,3-dihydrospiro[indene-1,4'-piperidine] maleate](/img/structure/B13387125.png)

![N-{1-[(2R,3R,4S,5R)-5-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-4-[(tert-butyldimethylsilyl)oxy]-3-hydroxyoxolan-2-yl]-2-oxo-1,2-dihydropyrimidin-4-yl}acetamide](/img/structure/B13387140.png)